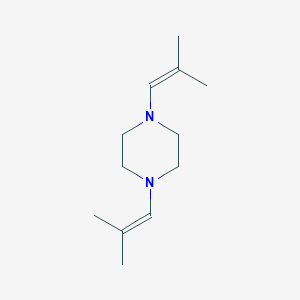
1,4-Bis(2-methylprop-1-enyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(2-methylprop-1-enyl)piperazine, commonly known as BAMPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
作用機序
The mechanism of action of BAMPP is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. BAMPP has been shown to induce the activation of caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. BAMPP has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
生化学的および生理学的効果
BAMPP has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that BAMPP inhibits the growth of cancer cells, induces apoptosis, and inhibits the activity of topoisomerase II. In vivo studies have shown that BAMPP inhibits the growth of tumors and prolongs survival in animal models of cancer. However, the toxicity of BAMPP is a concern, and further studies are needed to determine its safety and efficacy in humans.
実験室実験の利点と制限
BAMPP has several advantages and limitations for lab experiments. One advantage is its potential as an antitumor agent, which makes it a promising candidate for further study in medicinal chemistry. Another advantage is its use as a building block for the synthesis of other compounds. However, one limitation is its toxicity, which requires careful handling and disposal. Another limitation is the low yield of the synthesis method, which can make it difficult to obtain large quantities of the compound.
将来の方向性
There are several future directions for the study of BAMPP. One direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the study of the mechanism of action of BAMPP, which could lead to the development of more effective antitumor agents. Additionally, the potential applications of BAMPP in material science and organic synthesis should be further explored. Finally, the safety and efficacy of BAMPP in humans should be evaluated in clinical trials.
Conclusion
In conclusion, 1,4-Bis(2-methylprop-1-enyl)piperazine, or BAMPP, is a promising compound with potential applications in medicinal chemistry, organic synthesis, and material science. Its mechanism of action involves the inhibition of cell proliferation and induction of apoptosis in cancer cells, and it has been shown to have biochemical and physiological effects in vitro and in vivo. However, its toxicity is a concern, and further studies are needed to determine its safety and efficacy in humans. The future directions for the study of BAMPP include the development of more efficient synthesis methods, the study of its mechanism of action, the exploration of its potential applications in material science and organic synthesis, and the evaluation of its safety and efficacy in clinical trials.
合成法
The synthesis of BAMPP involves the reaction between 2,5-dimethylpiperazine and acrolein, followed by hydrogenation. The yield of the reaction is typically around 50%, and the purity of the product can be improved by recrystallization. The chemical structure of BAMPP is shown below:
科学的研究の応用
BAMPP has been used in various scientific research applications, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, BAMPP has been studied for its potential as an antitumor agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. In organic synthesis, BAMPP has been used as a ligand in asymmetric catalysis reactions, and as a building block for the synthesis of other compounds. In material science, BAMPP has been studied for its potential as a precursor for the synthesis of metal-organic frameworks.
特性
CAS番号 |
19244-91-8 |
|---|---|
製品名 |
1,4-Bis(2-methylprop-1-enyl)piperazine |
分子式 |
C12H22N2 |
分子量 |
194.32 g/mol |
IUPAC名 |
1,4-bis(2-methylprop-1-enyl)piperazine |
InChI |
InChI=1S/C12H22N2/c1-11(2)9-13-5-7-14(8-6-13)10-12(3)4/h9-10H,5-8H2,1-4H3 |
InChIキー |
YNGSZDZAESJMEY-UHFFFAOYSA-N |
SMILES |
CC(=CN1CCN(CC1)C=C(C)C)C |
正規SMILES |
CC(=CN1CCN(CC1)C=C(C)C)C |
その他のCAS番号 |
19244-91-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




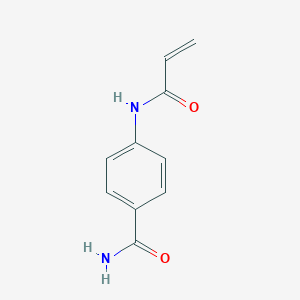
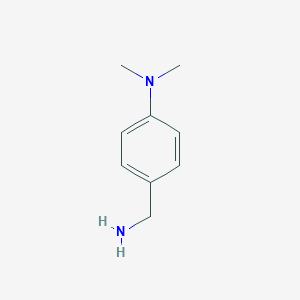
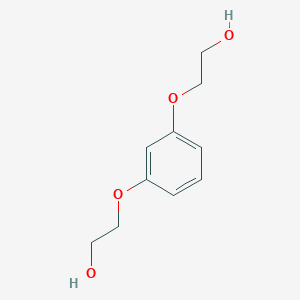
![Benzo[a]phenazine 12-oxide](/img/structure/B93276.png)
![Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]-](/img/structure/B93277.png)
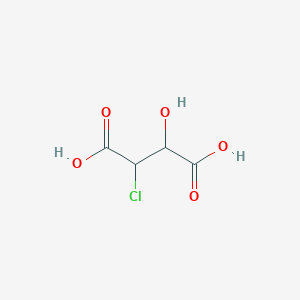
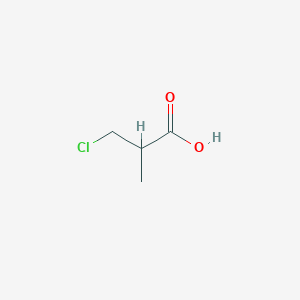
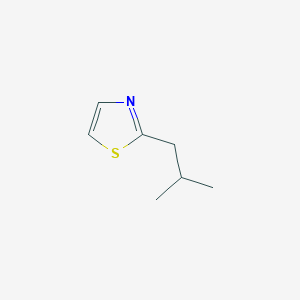
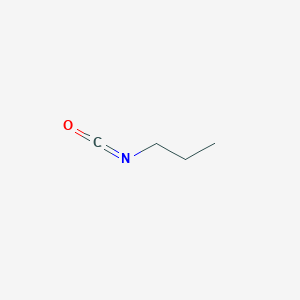
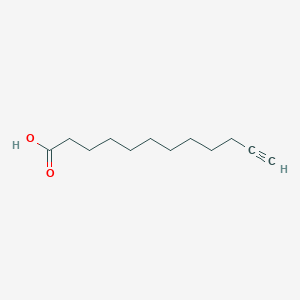
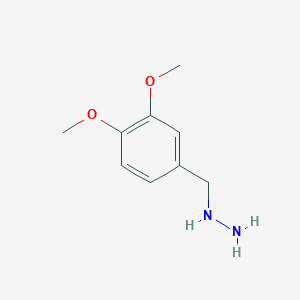
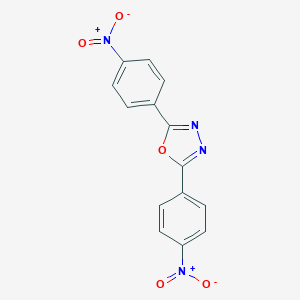
![2-[2-(3-Aminopropoxy)ethoxy]ethanol](/img/structure/B93289.png)